Cas no 337535-94-1 (6-Bromo-N-methylpicolinamide)

6-Bromo-N-methylpicolinamide is a brominated picolinamide derivative with a methyl substituent on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The N-methyl group enhances solubility and stability, making it suitable for diverse reaction conditions. With high purity and well-defined reactivity, 6-Bromo-N-methylpicolinamide is valued for its utility in medicinal chemistry and material science applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
6-Bromo-N-methylpicolinamide structure
6-Bromo-N-methylpicolinamide structure
商品名:6-Bromo-N-methylpicolinamide
CAS番号:337535-94-1
MF:C7H7N2OBr
メガワット:215.04728
MDL:MFCD10699703
CID:852440
PubChem ID:22049738

6-Bromo-N-methylpicolinamide 化学的及び物理的性質

名前と識別子

    • 6-Bromo-N-methylpicolinamide
    • 6-bromo-N-methylpyridine-2-carboxamide
    • 6-bromo-N-methyl-2-pyridinecarboxamide
    • CS-0212668
    • DTXSID90622013
    • LWRUIQMLRILQEJ-UHFFFAOYSA-N
    • MB08958
    • E87922
    • 337535-94-1
    • MFCD10699703
    • SCHEMBL1094603
    • BS-22362
    • 6-bromopyridine-2-carboxylic acid methylamide
    • AKOS015834713
    • MDL: MFCD10699703
    • インチ: InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11)
    • InChIKey: LWRUIQMLRILQEJ-UHFFFAOYSA-N
    • ほほえんだ: CNC(=O)C1=NC(=CC=C1)Br

計算された属性

  • せいみつぶんしりょう: 213.97400
  • どういたいしつりょう: 213.97418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • PSA: 41.99000
  • LogP: 1.59460

6-Bromo-N-methylpicolinamide セキュリティ情報

6-Bromo-N-methylpicolinamide 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromo-N-methylpicolinamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM177360-1g
6-Bromo-N-methylpicolinamide
337535-94-1 95%
1g
$167 2022-06-11
TRC
B685683-100mg
6-Bromo-N-methylpicolinamide
337535-94-1
100mg
$ 75.00 2023-04-18
abcr
AB273964-5 g
6-Bromo-N-methylpicolinamide; 98%
337535-94-1
5g
€737.20 2022-09-01
TRC
B685683-250mg
6-Bromo-N-methylpicolinamide
337535-94-1
250mg
$ 144.00 2023-04-18
Fluorochem
210902-1g
6-Bromo-N-methylpicolinamide
337535-94-1 95%
1g
£150.00 2022-03-01
abcr
AB273964-5g
6-Bromo-N-methylpicolinamide, 98%; .
337535-94-1 98%
5g
€790.00 2024-04-17
A2B Chem LLC
AB49353-1g
6-Bromo-N-methylpicolinamide
337535-94-1 98%
1g
$142.00 2024-04-20
1PlusChem
1P0037UX-1g
6-Bromo-N-methylpicolinamide
337535-94-1 98%
1g
$150.00 2025-02-19
TRC
B685683-1g
6-Bromo-N-methylpicolinamide
337535-94-1
1g
$ 305.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1283338-5g
6-Bromo-N-methyl-2-pyridinecarboxamide
337535-94-1 98%
5g
¥4521.00 2024-05-18

6-Bromo-N-methylpicolinamide 合成方法

6-Bromo-N-methylpicolinamide 関連文献

6-Bromo-N-methylpicolinamideに関する追加情報

6-Bromo-N-methylpicolinamide: A Comprehensive Overview

6-Bromo-N-methylpicolinamide, identified by the CAS number 337535-94-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in various industries. The name itself suggests its chemical composition, with "6-bromo" indicating the presence of a bromine atom at the sixth position of the picolinamide ring, and "N-methyl" signifying a methyl group attached to the nitrogen atom in the amide functional group.

The chemical structure of 6-Bromo-N-methylpicolinamide is characterized by a picolinamide framework, which is a derivative of picoline (a pyridine derivative). The substitution of bromine at the sixth position introduces unique electronic and steric properties to the molecule. This substitution pattern is crucial for understanding its reactivity and potential applications. The N-methyl group further modifies the electronic environment, enhancing certain properties such as stability and solubility.

Recent studies have explored the synthesis and characterization of 6-Bromo-N-methylpicolinamide. Researchers have employed various synthetic routes, including nucleophilic aromatic substitution and coupling reactions, to efficiently prepare this compound. These methods have been optimized to ensure high yields and purity, making it suitable for large-scale production. The compound's stability under different conditions has also been thoroughly investigated, revealing its resilience to thermal degradation and oxidative environments.

The application of 6-Bromo-N-methylpicolinamide spans across multiple domains. In materials science, it has been utilized as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an ideal candidate for constructing porous materials with tailored properties. Recent research highlights its role in enhancing the gas adsorption capabilities of MOFs, particularly for gases like carbon dioxide and methane.

In the field of agriculture, 6-Bromo-N-methylpicolinamide has shown promise as a component in agrochemicals. Its ability to act as a ligand in metal complexes has led to its use in developing efficient herbicides and fungicides. Studies indicate that these complexes exhibit improved bioavailability and reduced environmental toxicity compared to traditional agrochemicals.

The medical community has also taken notice of 6-Bromo-N-methylpicolinamide. Preclinical studies suggest that it may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways. Its unique chemical structure allows for selective binding to biological targets, making it a valuable tool in drug design.

In conclusion, 6-Bromo-N-methylpicolinamide, with its distinctive chemical properties and versatile applications, continues to be a focal point in scientific research. As advancements in synthetic methods and material characterization techniques unfold, this compound is poised to play an even more significant role across diverse industries. Its potential contributions to fields ranging from materials science to medicine underscore its importance as a valuable chemical entity.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:337535-94-1)6-Bromo-N-methylpicolinamide
A875201
清らかである:99%
はかる:5g
価格 ($):562.0